
1-O-(alpha-D-galactopyranosyl)-N-(11-phenylundecanoyl)phytosphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(alpha-D-galactopyranosyl)-N-(11-phenylundecanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-phenylundecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of galactosylphytosphingosine derivatives, including compounds similar to "1-O-(alpha-D-galactopyranosyl)-N-(11-phenylundecanoyl)phytosphingosine", involves complex chemical processes. For instance, phytosphingosine obtained from yeast has been used to synthesize galactosphingolipids, with subsequent steps including glycosidation and N-acylation to produce cerebrosides. These synthesis processes are characterized by specific chemical reactions, such as the use of acetobromogalactose and mercury cyanide in glycosidation, followed by alkaline hydrolysis of protective groups (Pascher, 1974).
Biological Activities
The biological activities of these compounds are of significant interest due to their immunostimulatory properties. For example, alpha-galactosyl cerebrosides have been synthesized to study their immunostimulatory activity, using a convergent synthetic approach starting from known galactose derivatives (Figueroa‐Pérez & Schmidt, 2000). Additionally, the synthesis of 6'-modified alpha-GalCer analogues, which retain strong antigenic activity while skewing the cytokine release profile towards Th1, indicates potential applications in modulating immune responses (Trappeniers et al., 2008).
Propiedades
Fórmula molecular |
C41H73NO9 |
|---|---|
Peso molecular |
724 g/mol |
Nombre IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-phenylundecanamide |
InChI |
InChI=1S/C41H73NO9/c1-2-3-4-5-6-7-8-9-10-14-17-23-28-34(44)37(46)33(31-50-41-40(49)39(48)38(47)35(30-43)51-41)42-36(45)29-24-18-15-12-11-13-16-20-25-32-26-21-19-22-27-32/h19,21-22,26-27,33-35,37-41,43-44,46-49H,2-18,20,23-25,28-31H2,1H3,(H,42,45)/t33-,34+,35+,37-,38-,39-,40+,41-/m0/s1 |
Clave InChI |
ZIILJLJQJDTYAX-IWVUWWQKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=CC=C2)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



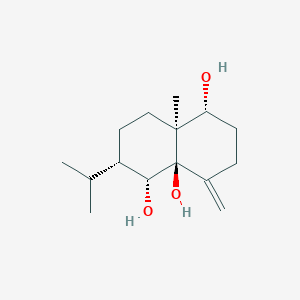
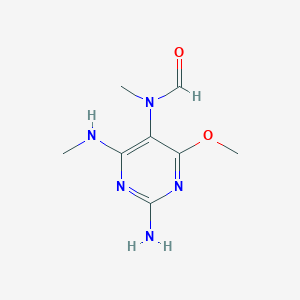
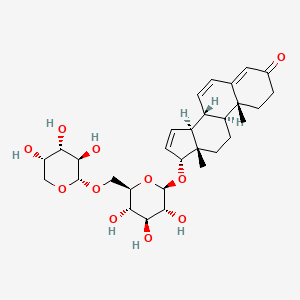
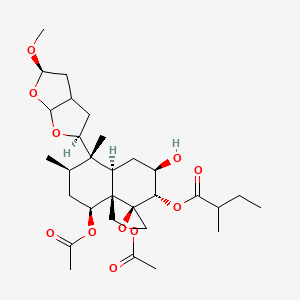



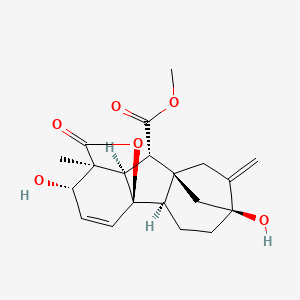
![(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine](/img/structure/B1246973.png)
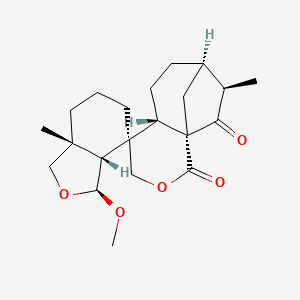
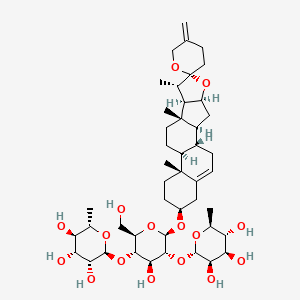
![N-[amino(imino)methyl]-2-(2,5-diphenyl-1H-pyrrol-1-yl)acetamide](/img/structure/B1246981.png)
![Methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1246982.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate](/img/structure/B1246983.png)